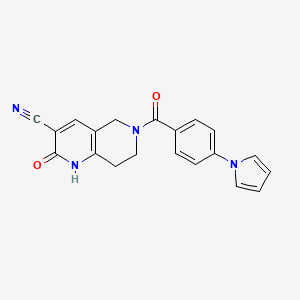

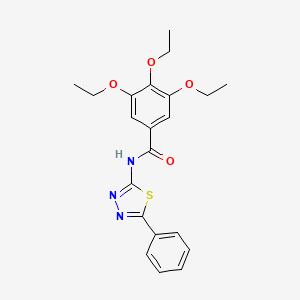

Bis(4-phenoxybenzyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis(4-phenoxybenzyl)amine hydrochloride involves multiple steps, starting from basic aromatic compounds through processes such as amine linkage formation and halogenation. The synthesis typically involves Mannich reactions, where phenols and formaldehyde are key reactants alongside secondary amines. For example, a modified Mannich reaction has been utilized to synthesize compounds with similar structural features, demonstrating the complexity and precision required in such syntheses (Wile, Griffith, Johnson, 2023).

Molecular Structure Analysis

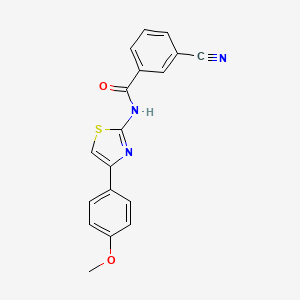

The molecular structure of bis(4-phenoxybenzyl)amine hydrochloride is characterized by X-ray diffraction studies, providing insight into its crystalline structure and the arrangement of molecules. The structure is notable for its rigid framework, which is significant for its applications in material science and catalysis. Structural characterization provides critical insights into the molecular geometry, bond lengths, and angles, essential for understanding the compound's reactivity and properties (Xie, Jiang, Du, Zhu, Xu, Liu, 2003).

Applications De Recherche Scientifique

Unusual C–C Bond Cleavage in the Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes

Research reveals that unusual C–C bond cleavage occurs in the formation of amine-bis(phenoxy) group 4 benzyl complexes. This phenomenon is crucial for understanding the mechanism of formation and its application to stereospecific polymerization. Specifically, this process involves the transformation of group 4 tetrabenzyl compounds upon protonolysis with a tetradentate amine-tris(phenol) ligand, leading to the formation of amine-bis(phenoxy) dibenzyl complexes. These complexes have been structurally characterized and their application in polymerization processes demonstrates the significance of understanding bond cleavage and formation mechanisms in the development of new polymerization catalysts and processes (R. R. Gowda et al., 2014).

Zirconium Complexes of Amine−Bis(phenolate) Ligands as Catalysts for Polymerization

Another study focused on novel amine bis(phenolate) zirconium dibenzyl complexes synthesized from a versatile family of chelating amine−bis((2-hydroxyaryl)methyl) ligand precursors. These complexes have been evaluated for their reactivity in the polymerization of 1-hexene in the presence of B(C6F5)3. The findings demonstrate the significant influence of minor peripheral structural modifications on catalyst performance, highlighting the intricate relationship between ligand structure and catalytic activity. This research provides valuable insights into the design of more effective catalysts for polymerization processes (E. Tshuva et al., 2001).

Synthesis and Characterization of Dinuclear Rare-earth Complexes

The synthesis and characterization of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands exhibit catalytic activity for the ring-opening polymerization of l-lactide. These complexes, characterized by single-crystal X-ray diffraction and other techniques, efficiently catalyze the ring-opening polymerization in a controlled manner, offering a pathway to polymers with relatively narrow molecular weight distributions. This study contributes to the development of new catalysts for polymer synthesis, emphasizing the potential of rare-earth complexes in polymer chemistry (Yu-Lai Duan et al., 2016).

Propriétés

IUPAC Name |

1-(4-phenoxyphenyl)-N-[(4-phenoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO2.ClH/c1-3-7-23(8-4-1)28-25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)29-24-9-5-2-6-10-24;/h1-18,27H,19-20H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOWAQJOCYJBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNCC3=CC=C(C=C3)OC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-phenoxybenzyl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)